molecular formula C16H16O B14239526 2-Ethyl-2,3-diphenyloxirane CAS No. 408525-65-5

2-Ethyl-2,3-diphenyloxirane

Cat. No.: B14239526
CAS No.: 408525-65-5
M. Wt: 224.30 g/mol
InChI Key: WTVDAZOYXCCQFU-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-diphenyloxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two phenyl groups and an ethyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2,3-diphenyloxirane can be synthesized through the epoxidation of olefins. One common method involves the use of tetrahydrothiopyran-4-one and Oxone® as catalysts. The reaction is carried out in acetonitrile and aqueous ethylenediaminetetraacetic acid (EDTA) solution at room temperature. The mixture is stirred, and Oxone® is added in portions over a period of several hours. The product is then extracted with ethyl acetate and purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic epoxidation and the use of efficient extraction and purification techniques are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-diphenyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Alcohols.

    Substitution: Various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2,3-diphenyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-diphenyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,3-diphenyloxirane is unique due to the presence of both phenyl and ethyl groups, which influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile compound in organic synthesis and various research applications.

Properties

CAS No.

408525-65-5

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-ethyl-2,3-diphenyloxirane

InChI

InChI=1S/C16H16O/c1-2-16(14-11-7-4-8-12-14)15(17-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3

InChI Key

WTVDAZOYXCCQFU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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